molecular formula C20H20N2O3 B11601348 N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B11601348
M. Wt: 336.4 g/mol
InChI Key: PMNHSTJEMCLNRO-UHFFFAOYSA-N
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Description

N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.

    Introduction of the Pentanoylamino Group: The pentanoylamino group is introduced through an amide bond formation reaction between a pentanoic acid derivative and an amine group on the benzofuran core.

    Final Coupling: The final step involves coupling the benzofuran core with the 3-(pentanoylamino)phenyl group through a carboxamide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide
  • N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Uniqueness

N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-2-3-11-19(23)21-15-8-6-9-16(13-15)22-20(24)18-12-14-7-4-5-10-17(14)25-18/h4-10,12-13H,2-3,11H2,1H3,(H,21,23)(H,22,24)

InChI Key

PMNHSTJEMCLNRO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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